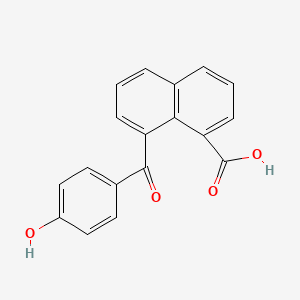![molecular formula C16H18IN3 B14738925 N,N-Diethyl-4-[(E)-(4-iodophenyl)diazenyl]aniline CAS No. 3010-41-1](/img/structure/B14738925.png)
N,N-Diethyl-4-[(E)-(4-iodophenyl)diazenyl]aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N-Diethyl-4-[(E)-(4-iodophenyl)diazenyl]aniline is an organic compound with the molecular formula C16H18IN3. It is a member of the azo compounds, which are characterized by the presence of a nitrogen-nitrogen double bond (N=N) connected to aromatic rings. This compound is notable for its vibrant color and is often used in dye chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Diethyl-4-[(E)-(4-iodophenyl)diazenyl]aniline typically involves the diazotization of N,N-diethylaniline followed by coupling with 4-iodoaniline. The reaction conditions generally include:
Diazotization: N,N-diethylaniline is treated with sodium nitrite (NaNO2) in the presence of hydrochloric acid (HCl) at low temperatures (0-5°C) to form the diazonium salt.
Coupling Reaction: The diazonium salt is then reacted with 4-iodoaniline in an alkaline medium (often using sodium hydroxide, NaOH) to form the desired azo compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated control systems to maintain precise reaction conditions.
Analyse Chemischer Reaktionen
Types of Reactions
N,N-Diethyl-4-[(E)-(4-iodophenyl)diazenyl]aniline undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various products depending on the oxidizing agent used.
Reduction: Reduction of the azo group (N=N) can lead to the formation of corresponding amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as halogenation, nitration, and sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium dithionite (Na2S2O4) or catalytic hydrogenation (H2/Pd-C) are used.
Substitution: Electrophilic reagents like bromine (Br2) for halogenation, nitric acid (HNO3) for nitration, and sulfuric acid (H2SO4) for sulfonation.
Major Products
Oxidation: Depending on the conditions, products can include nitroso compounds or nitro compounds.
Reduction: The major products are the corresponding amines.
Substitution: Products vary based on the substituent introduced, such as brominated, nitrated, or sulfonated derivatives.
Wissenschaftliche Forschungsanwendungen
N,N-Diethyl-4-[(E)-(4-iodophenyl)diazenyl]aniline has diverse applications in scientific research:
Chemistry: Used as a dye intermediate and in the synthesis of other azo compounds.
Biology: Employed in staining techniques for microscopy due to its vibrant color.
Medicine: Investigated for potential use in drug delivery systems and as a diagnostic agent.
Industry: Utilized in the production of dyes and pigments for textiles, plastics, and inks.
Wirkmechanismus
The mechanism of action of N,N-Diethyl-4-[(E)-(4-iodophenyl)diazenyl]aniline involves its interaction with molecular targets through its azo group. The compound can undergo photochemical reactions, leading to the formation of reactive intermediates that can interact with biological molecules. The pathways involved often include electron transfer and radical formation, which can affect cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N,N-Diethyl-4-[(E)-(4-bromophenyl)diazenyl]aniline
- N,N-Diethyl-4-[(E)-(4-nitrophenyl)diazenyl]aniline
- N,N-Diethyl-4-[(E)-(4-chlorophenyl)diazenyl]aniline
Uniqueness
N,N-Diethyl-4-[(E)-(4-iodophenyl)diazenyl]aniline is unique due to the presence of the iodine atom, which imparts distinct electronic and steric properties. This makes it particularly useful in applications requiring specific reactivity and interactions, such as in the synthesis of complex organic molecules and in photochemical studies.
Eigenschaften
CAS-Nummer |
3010-41-1 |
|---|---|
Molekularformel |
C16H18IN3 |
Molekulargewicht |
379.24 g/mol |
IUPAC-Name |
N,N-diethyl-4-[(4-iodophenyl)diazenyl]aniline |
InChI |
InChI=1S/C16H18IN3/c1-3-20(4-2)16-11-9-15(10-12-16)19-18-14-7-5-13(17)6-8-14/h5-12H,3-4H2,1-2H3 |
InChI-Schlüssel |
WUSIWQQXIJYWDH-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(CC)C1=CC=C(C=C1)N=NC2=CC=C(C=C2)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


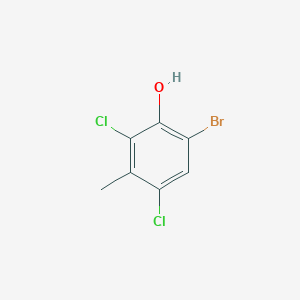
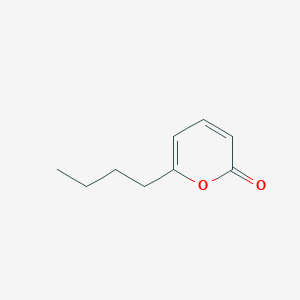

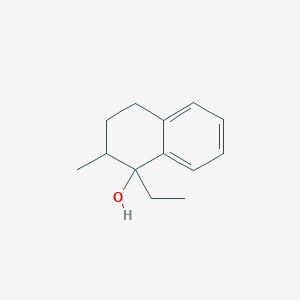

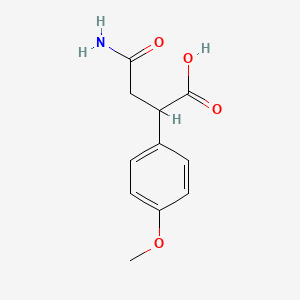
![2-[Butyl-[3-[(7-chloroquinolin-4-yl)amino]propyl]amino]ethanol](/img/structure/B14738888.png)


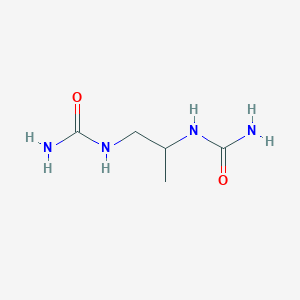
![2-(Acetylamino)-5-[4-(acetylamino)phenyl]-5-oxopentanoic acid](/img/structure/B14738919.png)
![[(2,4-Dichloronaphthalen-1-yl)oxy]acetic acid](/img/structure/B14738926.png)
![2-[Bromoacetyl]phenoxathiin](/img/structure/B14738938.png)
